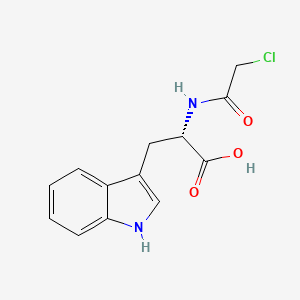

Chloroacetyl-L-tryptophan

描述

准备方法

Synthetic Routes and Reaction Conditions

Chloroacetyl-L-tryptophan can be synthesized through the chloroacetylation of L-tryptophan. The process involves reacting L-tryptophan with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

化学反应分析

Chemical Reactions Involving Chloroacetyl-L-Tryptophan

This compound can undergo several significant chemical reactions, primarily influenced by its structure. Below are some key reactions associated with this compound:

Halogenation Reactions

The presence of the chloroacetyl group allows for halogenation reactions, which are critical in modifying the tryptophan structure. These reactions can occur through electrophilic aromatic substitution mechanisms:

-

Mechanism : The chlorination typically involves an electrophilic attack on the indole ring of tryptophan, forming chlorinated derivatives such as 7-chloro-L-tryptophan.

-

Enzymatic Pathways : Enzymes like tryptophan 7-halogenase catalyze these reactions, facilitating the incorporation of chlorine into the tryptophan structure .

Oxidation Reactions

This compound may undergo oxidation reactions, which are essential for its biological activities:

-

Enzyme-Catalyzed Oxidation : Enzymes such as l-amino acid oxidases can catalyze the oxidation of this compound, leading to various bioactive derivatives that may influence serotonin metabolism and other biochemical pathways .

Research Findings and Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying the reactivity of this compound and related compounds:

Mechanistic Studies

Research has demonstrated that chlorination of tryptophan derivatives follows a two-step mechanism involving:

-

Formation of an Arenium Ion : The initial electrophilic attack leads to the formation of a Wheland intermediate.

-

Proton Abstraction : A nearby acidic residue facilitates proton removal from this intermediate, resulting in the final chlorinated product .

Kinetic Studies

Kinetic studies have shown that modifications at specific positions on the tryptophan ring significantly affect reaction rates and product yields. For instance, mutations in enzyme active sites can drastically alter catalytic efficiency, highlighting the importance of structural features in enzymatic reactions involving this compound .

Data Tables

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Chloroacetyl-L-tryptophan has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical formulations. For instance, a study highlighted its effectiveness against specific strains of bacteria, which could lead to the development of new antibiotics or preservatives in food and cosmetic products .

1.2 Neuropharmacological Effects

As a derivative of L-tryptophan, this compound may influence serotonin pathways due to its structural similarity. This compound has been investigated for its potential role in modulating mood and cognitive functions. Studies show that manipulating tryptophan levels can affect mood disorders, hinting at the therapeutic possibilities for conditions like depression and anxiety .

Biochemical Applications

2.1 Enzyme Interaction Studies

this compound serves as a valuable tool in studying enzyme-substrate interactions. It can be utilized to investigate binding affinities and catalytic mechanisms of various enzymes, particularly those involved in tryptophan metabolism . The compound's unique structure allows researchers to explore how modifications influence enzymatic activity.

2.2 Synthesis of Tryptophan Derivatives

The compound acts as an intermediate in synthesizing other biologically active tryptophan derivatives. For example, it has been used in the biosynthesis of serotonin and melatonin, both of which have significant roles in regulating sleep and mood . The ability to produce these derivatives through biotechnological methods enhances the efficiency and reduces costs compared to traditional chemical synthesis.

Industrial Applications

3.1 Biomanufacturing

In industrial biomanufacturing, this compound is explored for its utility in producing various tryptophan derivatives through engineered microbial systems. For instance, genetically modified strains of Escherichia coli have been employed to convert this compound into valuable compounds like 5-hydroxytryptophan (5-HTP), which is used as a dietary supplement for mood enhancement .

3.2 Agricultural Uses

The compound's derivatives have applications in agriculture as plant growth regulators. Certain halogenated tryptophans can influence plant growth and development, making them useful in formulating biopesticides or herbicides that target specific pathways without harming beneficial organisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the antimicrobial effects of this compound against bacterial strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |

| Neuropharmacological Effects | Examined the impact on serotonin levels and mood regulation | Found potential benefits in alleviating symptoms of depression when administered alongside other treatments |

| Biomanufacturing Research | Explored microbial conversion pathways for producing 5-Hydroxytryptophan | Demonstrated efficient production using engineered E. coli, enhancing yield compared to traditional methods |

作用机制

The mechanism of action of Chloroacetyl-L-tryptophan involves its interaction with specific molecular targets and pathways. For instance, it inhibits the chloride channel in the intestine, affecting ion transport and intestinal function . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .

相似化合物的比较

Similar Compounds

N-Acetyl-L-tryptophan: Similar to Chloroacetyl-L-tryptophan, this compound has protective effects on intestinal epithelial cells and modulates oxidative stress.

L-Tryptophan: The parent compound, L-tryptophan, is an essential amino acid involved in protein synthesis and various metabolic pathways.

Uniqueness

This compound is unique due to its chloroacetyl group, which imparts distinct chemical properties and reactivity compared to other derivatives of L-tryptophan. This makes it valuable for specific biochemical and medicinal applications .

生物活性

Chloroacetyl-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

This compound is characterized by the following molecular structure:

- Molecular Formula : C13H13ClN2O3

- Molecular Weight : 280.70 g/mol

- CAS Number : 64709-57-5

It is recognized as an irritant and is classified as a laboratory chemical .

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Chloride Channels : It has been shown to inhibit chloride channels in the intestine, which may impact fluid secretion and absorption .

- Modulation of Tryptophan Metabolism : As a derivative of L-tryptophan, it may influence tryptophan metabolism pathways, including serotonin synthesis and kynurenine pathway modulation .

- Potential Role in Cancer Therapy : Studies indicate that tryptophan derivatives can affect immune modulation and may serve as targets for cancer immunotherapy through the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1) .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

This compound may influence mood and cognitive functions through its effects on serotonin pathways. Manipulating tryptophan levels has been linked to changes in emotional responses and cognitive performance in both animal models and human studies .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of this compound on IDO1 activity in co-culture assays with immune cells. Results showed a restoration of T cell proliferation when treated with this compound, indicating its potential role in enhancing immune responses against tumors .

- Animal Models : In vivo experiments using mouse models demonstrated that administration of this compound could alter behavioral responses associated with anxiety and depression, supporting its neuropharmacological potential .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJUXHMJYBSBW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304334 | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64709-57-5 | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chloroacetyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chloroacetyl-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。